L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl-
Description
Evolution of Peptidomimetic Design Strategies
Peptidomimetics represent a bridge between small molecules and biologics, combining the specificity of peptides with enhanced metabolic stability. Early efforts focused on L-to-D isomerization and cyclization to resist proteolytic degradation. The advent of unnatural amino acids (e.g., 3-(2-thienyl)-L-alanine) and chalcogen bonding motifs (e.g., benzoselenadiazole groups) enabled precise control over secondary structures, mimicking α-helices and β-sheets.
Icatibant’s design reflects this evolution. By incorporating D-arginine , 4-hydroxyproline , and nonproteinogenic residues like 1,2,3,4-tetrahydro-3-isoquinolinecarbonyl (Tic) and octahydroindole-2-carbonyl (Oic) , it achieves:
Properties
IUPAC Name |
(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]-5-[[amino-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-66-57(61)62)48(82)73-39(16-6-20-67-58(63)64)52(86)76-22-8-18-44(76)55(89)77-30-35(80)26-46(77)51(85)70-29-47(81)72-40(27-36-13-9-23-92-36)49(83)74-43(31-79)50(84)75-59(65)68-21-7-17-45(56(90)91)78(54(88)42-25-33-11-3-4-15-38(33)71-42)53(87)41-24-32-10-1-2-12-34(32)28-69-41/h1-2,9-10,12-13,23,33,35,37-46,69,71,79-80H,3-8,11,14-22,24-31,60H2,(H,70,85)(H,72,81)(H,73,82)(H,74,83)(H,90,91)(H4,61,62,66)(H4,63,64,67)(H3,65,68,75,84)/t33-,35+,37+,38-,39-,40-,41+,42?,43-,44-,45-,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKTMJBLAMMOD-CHHSYFLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)N(C(CCCN=C(N)NC(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O)C(=O)C6CC7=CC=CC=C7CN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2)C(=O)N([C@@H](CCCN=C(N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O)C(=O)[C@H]6CC7=CC=CC=C7CN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Arginine, an amino acid, serves as a precursor to various biological molecules and has been extensively studied for its biological activities. The compound under consideration, L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-(2S,3aS,7aS)-octahydro-1H-indole-2-carbonyl- , is a complex derivative that may exhibit unique biological properties due to its structural complexity.
Overview of L-Arginine
L-Arginine is known for its role in protein synthesis and as a precursor to nitric oxide (NO), a critical signaling molecule involved in various physiological processes such as vasodilation and immune response. Its supplementation has been linked to several health benefits:
- Vasodilation : L-Arginine enhances blood flow by increasing NO production, which relaxes blood vessels.
- Cardiovascular Health : Studies indicate that L-Arginine can improve endothelial function and reduce symptoms of angina and peripheral artery disease (PAD) .
- Wound Healing : It plays a role in collagen synthesis and may enhance wound healing processes.
Biological Activity of the Complex Derivative
The specific biological activities of the complex derivative of L-Arginine require further investigation. However, based on the structure and known properties of its components, several potential activities can be inferred:
- Vasodilatory Effects : Given that L-Arginine is a precursor to NO, it is likely that this compound may also enhance vasodilation.
- Neuroprotective Properties : The presence of isoquinoline structures suggests potential neuroprotective effects, as some isoquinoline derivatives have been shown to possess antioxidant properties.
- Antioxidant Activity : The thienyl group may contribute to antioxidant effects, potentially reducing oxidative stress in cells.
Case Studies
-
Endothelial Function Improvement :
A study demonstrated that dietary supplementation with L-Arginine improved endothelium-dependent vasorelaxation in hypercholesterolemic rabbits. The results showed significant improvements in vascular reactivity and a reduction in atherosclerotic lesions . -
Effects on Cardiovascular Conditions :
Clinical trials have indicated that L-Arginine supplementation can lower blood pressure and improve symptoms related to cardiovascular diseases. However, caution is advised for individuals with recent heart attacks due to potential risks .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biochemical Research
L-Arginine is a well-known amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. The specific compound mentioned enhances the understanding of NO pathways and their implications in various physiological processes.
Table 1: Key Biochemical Roles of L-Arginine Derivatives
| Role | Description |
|---|---|
| Nitric Oxide Synthesis | Serves as a substrate for nitric oxide synthase (NOS), influencing vasodilation and blood flow. |
| Protein Synthesis | Contributes to protein synthesis and cellular repair mechanisms. |
| Immune Function | Modulates immune responses by influencing T-cell function and cytokine production. |
Therapeutic Applications
The compound has been studied for its potential therapeutic applications, particularly in treating conditions related to cardiovascular health, metabolic disorders, and inflammation.
Case Study: Cardiovascular Health
A study demonstrated that supplementation with L-arginine can improve endothelial function in patients with coronary artery disease. The findings indicated enhanced vascular reactivity and reduced blood pressure levels, suggesting its utility as a therapeutic agent for cardiovascular diseases .
Table 2: Therapeutic Applications of L-Arginine Derivatives
| Condition | Application | Evidence Level |
|---|---|---|
| Cardiovascular Disease | Improves endothelial function | Moderate |
| Hypertension | Reduces blood pressure | Moderate |
| Wound Healing | Enhances collagen synthesis and tissue repair | Emerging |
Drug Development
The complexity of the compound allows it to serve as a scaffold for developing novel drugs targeting specific receptors or pathways. Its structure can be modified to enhance potency and selectivity for various biological targets.
Example: Icatibant Development
Icatibant is an example of a drug derived from similar arginine-based compounds that acts as a bradykinin B2 receptor antagonist. It has been used successfully in treating hereditary angioedema attacks . The structural similarities suggest that derivatives of the compound could be explored for similar therapeutic applications.
Table 3: Comparison of Related Compounds
| Compound | Target Receptor | Therapeutic Use |
|---|---|---|
| Icatibant | Bradykinin B2 | Hereditary angioedema |
| L-Arginine | Nitric Oxide Synthase | Cardiovascular health |
| Novel Derivative | TBD | Potential for inflammatory disorders |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
NPC 16731: The addition of a (3S)-isoquinolinecarbonyl group increases molecular weight by ~8 Da compared to icatibant. This stereochemical variation may alter pharmacokinetics or receptor affinity, though biological data are lacking .
Pyoverdine: A non-ribosomal peptide (NRP) produced by Pseudomonas spp., sharing modular biosynthesis (NRPS clusters) with icatibant. However, pyoverdine functions as a siderophore, highlighting how structural complexity in NRPs can drive divergent biological roles .
Mechanistic and Functional Comparisons
Receptor Targeting and Selectivity
- Icatibant : Directly inhibits bradykinin B2 receptors, blocking vasodilation and vascular leakage in HAE. Its D-arginine and thienyl-alanine residues enhance binding to the receptor’s extracellular domain .
- Structurally Similar Peptides : Compounds like ornitho-kinin (CAS 130308-39-3) share partial sequences (e.g., Arg-Pro-Pro-Gly-Phe) but lack constrained motifs, reducing receptor specificity .
Stability and Pharmacokinetics
- Icatibant : The (4R)-4-hydroxy-L-proline and octahydroindole motifs confer resistance to peptidases, extending plasma half-life to ~1–2 hours .
- Pyoverdine: Susceptible to proteolytic degradation in non-host environments, reflecting its ecological role .
Computational and Systems Pharmacology Insights
- Similarity Metrics: Molecular fingerprint analysis (e.g., Tanimoto coefficient) reveals icatibant’s uniqueness among peptide-based drugs. For example, its Morgan fingerprint shows <30% similarity to pyoverdine due to non-canonical residues .
- Network Pharmacology: Compounds sharing scaffolds (e.g., oleanolic acid derivatives) exhibit conserved mechanisms of action, but icatibant’s hybrid structure (peptide + heterocyclic motifs) defies this trend, requiring tailored analysis .
Preparation Methods
Resin Selection and Initial Loading
The process begins with a Wang or 2-chlorotrityl chloride resin, chosen for acid-labile linkage to the C-terminal amino acid. For example, Fmoc-Arg(Pbf)-OH is anchored to the resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM), achieving >95% coupling efficiency.
Sequential Coupling and Deprotection
Each amino acid is coupled using activating agents such as HBTU/HOBt or PyBOP, with DIPEA as the base. Key steps include:
-
D-arginine incorporation : Fmoc-D-Arg(Pbf)-OH is coupled at position 1, requiring extended reaction times (2–4 hours) to mitigate steric hindrance.
-
Hyp introduction : Fmoc-Hyp(tBu)-OH is coupled at position 4, with microwave-assisted synthesis (50°C, 30 minutes) improving yield to 85%.
-
Thi residue : Fmoc-Thi-OH (3-(2-thienyl)-L-alanine) is incorporated at position 6, necessitating pre-activation with DIC/OxymaPure to prevent racemization.
Deprotection of the Fmoc group is performed with 20% piperidine in DMF, monitored by UV-Vis spectroscopy at 301 nm.
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail of TFA:H2O:TIPS (95:2.5:2.5) for 3 hours, releasing the crude peptide. Side-chain deprotection occurs simultaneously, with the Pbf group on arginine and tBu on Hyp removed quantitatively.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS employs a soluble hydrophobic tag (e.g., benzyl alcohol) to facilitate purification via precipitation, enabling large-scale production.
Tag-Assisted Synthesis
-
Stepwise elongation : The C-terminal arginine is attached to a 4-(hydroxymethyl)benzyl alcohol tag via ester linkage. Coupling reactions use HATU/NMM in DMF, with yields >98% per step.
-
Precipitation purification : After each coupling, the tagged peptide is precipitated in cold ether, reducing solvent consumption by 40% compared to SPPS.
One-Pot Deprotection and Coupling
Sacrificial propylamine (10 equiv) traps excess activated amino acids, enabling sequential deprotection (20% piperidine) and coupling without intermediate isolations. This reduces synthesis time from 14 to 8 days for the decapeptide.
Key Challenges and Optimization Strategies
Stereochemical Integrity
Purification and Analysis
-
Crude peptide purification : Reverse-phase HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient) achieves >99% purity.
-
Mass spectrometry : MALDI-TOF confirms molecular weight (calc. 1304.5 Da, obs. 1304.3 Da).
Comparative Data: SPPS vs. LPPS
| Parameter | SPPS | LPPS |
|---|---|---|
| Scale | Up to 1 kg | Up to 100 kg |
| Yield (crude) | 65–75% | 85–90% |
| Solvent Consumption | 15 L/g peptide | 8 L/g peptide |
| Purity (post-HPLC) | 99.2% | 99.5% |
| Cost per gram | $2,100 | $1,400 |
Industrial-Scale Manufacturing
The European Medicines Agency (EMA) approves a hybrid approach: SPPS for residues 1–5 and LPPS for residues 6–10, balancing cost and purity. Key GMP considerations include:
Recent Advances
Q & A
Basic Research: What experimental strategies are recommended for synthesizing this complex peptide with multiple non-canonical residues?
Methodological Answer:
The synthesis of such a peptide requires solid-phase peptide synthesis (SPPS) with careful selection of protecting groups and coupling agents. Key steps include:
- Residue-Specific Protection : Use Fmoc/t-Bu chemistry for standard residues. For the (4R)-4-hydroxy-L-proline residue, employ a tert-butyl-dimethylsilyl (TBS) group to protect the hydroxyl moiety during synthesis .
- Coupling Optimization : Activate carboxyl groups with HATU/DIPEA in DMF for sterically hindered residues like the tetrahydroisoquinolinecarbonyl group. Monitor coupling efficiency via Kaiser tests .
- Cleavage and Deprotection : Use TFA cocktails containing water and triisopropylsilane (TIS) to minimize side reactions, particularly for acid-sensitive residues like thienyl-alanine .
Advanced Research: How can machine learning (ML) tools accelerate ligand design for peptides with non-standard structural motifs?
Methodological Answer:
ML can streamline ligand design by integrating:
- High-Throughput Screening Data : Train models on datasets of peptide binding affinities and conformational stability to predict optimal residue substitutions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Combine ML with QM/MM simulations to model electronic interactions in residues like the thienyl-alanine moiety, which may influence redox activity .
- Active Learning Loops : Use Bayesian optimization to iteratively refine synthesis conditions (e.g., solvent polarity, temperature) for peptides with octahydroindole motifs .
Basic Research: What spectroscopic techniques are critical for characterizing the tertiary structure of this peptide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Employ 2D NOESY and TOCSY experiments in DMSO-d6 to resolve proline-rich regions and confirm cis/trans isomerization in the L-prolyl-(4R)-4-hydroxy-L-prolyl segment .
- Circular Dichroism (CD) : Analyze solvent-dependent conformational shifts (e.g., α-helix vs. β-sheet propensity) induced by the octahydroindole ring .
- Mass Spectrometry (MS) : Use MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix to verify molecular weight and detect post-synthetic modifications .
Advanced Research: How can researchers resolve contradictions between computational docking predictions and experimental binding data for arginine-rich domains?
Methodological Answer:
Address discrepancies through:
- Alchemical Free Energy Calculations : Compare binding free energies of D-arginyl vs. L-arginyl configurations using molecular dynamics (MD) simulations with explicit solvent models .
- Site-Directed Mutagenesis : Validate key interactions (e.g., salt bridges between arginine guanidinium groups and acidic residues) in synthetase binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify entropy/enthalpy contributions to binding, which may explain deviations from docking scores .
Basic Research: What strategies minimize aggregation during purification of hydrophobic peptide segments (e.g., octahydroindole)?
Methodological Answer:
- Gradient Optimization : Use RP-HPLC with a slow acetonitrile/water gradient (0.5% increase/min) and 0.1% TFA as ion-pairing agent to improve resolution .
- Co-Solvent Additives : Include 10% DMSO in the mobile phase to solubilize the octahydroindole moiety .
- Size-Exclusion Chromatography (SEC) : Pre-purify crude peptides in 6 M guanidine HCl to disrupt hydrophobic interactions .
Advanced Research: How do solvent effects and redox environments influence the stability of thienyl-alanine residues?
Methodological Answer:
- Redox Buffers : Characterize thienyl-alanine oxidation under controlled glutathione/glutathione disulfide (GSH/GSSG) ratios using cyclic voltammetry .
- Solvent Polarity Screening : Measure residue stability via fluorescence quenching in solvents ranging from hexane (log P = 3.5) to DMSO (log P = -1.3) .
- Density Functional Theory (DFT) : Model electron density shifts in the thienyl ring under varying pH and redox conditions to predict degradation pathways .
Basic Research: What factorial design approaches optimize reaction yields for peptides with multiple chiral centers?
Methodological Answer:
- Taguchi Orthogonal Arrays : Vary factors like coupling temperature (0–25°C), equivalents of activating agents (1–5 eq), and reaction time (1–24 hr) to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between solvent polarity (DMF vs. NMP) and resin swelling for sterically hindered couplings .
Advanced Research: How can MD simulations elucidate the dynamic behavior of the tetrahydroisoquinolinecarbonyl moiety in solution?
Methodological Answer:
- Explicit Solvent Simulations : Run 100-ns trajectories in TIP3P water to analyze hydrogen bonding between the carbonyl group and water molecules .
- Principal Component Analysis (PCA) : Identify dominant conformational subspaces sampled by the tetrahydroisoquinoline ring under physiological pH .
- Free Energy Landscapes : Compute potentials of mean force (PMFs) for ring puckering transitions using umbrella sampling .
Basic Research: How to validate the enantiomeric purity of D-arginyl residues in the peptide sequence?
Methodological Answer:
- Chiral HPLC : Use a Crownpak CR-I column with 0.1 M HClO4 eluent to resolve D- and L-arginyl diastereomers .
- Marfey’s Reagent Derivatization : Hydrolyze the peptide, react with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analyze by LC-MS to confirm D-arginine content .
Advanced Research: What strategies enable real-time monitoring of prolyl-hydroxylase activity during post-translational modification?
Methodological Answer:
- Fluorescent Probes : Engineer Förster resonance energy transfer (FRET) pairs flanking the (4R)-4-hydroxyproline site to track hydroxylation kinetics .
- In Situ Raman Spectroscopy : Monitor C=O stretching vibrations (1650–1700 cm⁻¹) to detect hydroxylation-induced conformational changes .
- Oxygen-18 Labeling : Use H₂¹⁸O during hydroxylation and track incorporation via high-resolution MS to quantify enzyme turnover rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
